![molecular formula C15H17F3O4S B13987214 [4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate](/img/structure/B13987214.png)
[4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Benzyloxy)methyl]cyclohex-1-en-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C14H15F3O4S It is a derivative of cyclohexene, featuring a benzyloxy group and a trifluoromethanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyloxy)methyl]cyclohex-1-en-1-yl trifluoromethanesulfonate typically involves the reaction of cyclohexene derivatives with trifluoromethanesulfonic anhydride in the presence of a base. One common method includes the use of lithium diisopropylamide (LDA) as a base and tetrahydrofuran (THF) as a solvent. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[(Benzyloxy)methyl]cyclohex-1-en-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Palladium-based catalysts for coupling reactions.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, and thioethers.
Coupling Products: Biaryl compounds when used in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-[(Benzyloxy)methyl]cyclohex-1-en-1-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action for 4-[(Benzyloxy)methyl]cyclohex-1-en-1-yl trifluoromethanesulfonate primarily involves its role as an electrophile in substitution and coupling reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating the formation of new bonds. In coupling reactions, the palladium catalyst facilitates the oxidative addition and transmetalation steps, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexenyl trifluoromethanesulfonate: Similar structure but lacks the benzyloxy group.
Phenyl trifluoromethanesulfonate: Contains a phenyl group instead of a cyclohexene ring.
Uniqueness
4-[(Benzyloxy)methyl]cyclohex-1-en-1-yl trifluoromethanesulfonate is unique due to the presence of both a benzyloxy group and a trifluoromethanesulfonate ester. This combination allows for versatile reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C15H17F3O4S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[4-(phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C15H17F3O4S/c16-15(17,18)23(19,20)22-14-8-6-13(7-9-14)11-21-10-12-4-2-1-3-5-12/h1-5,8,13H,6-7,9-11H2 |
InChI Key |
QQVABHOSEOHGOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1COCC2=CC=CC=C2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


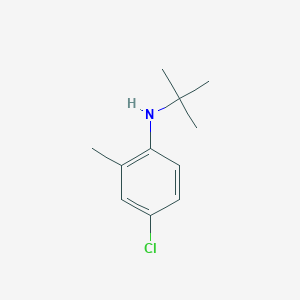
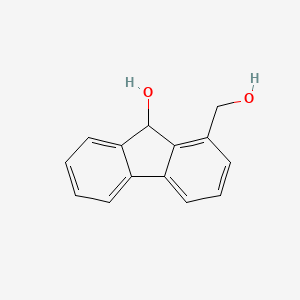
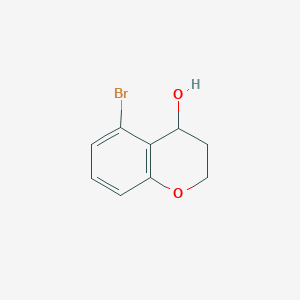
![[(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13987155.png)
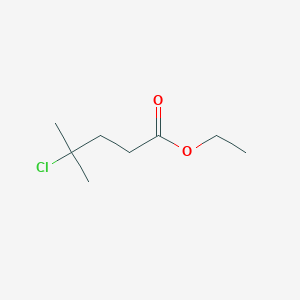

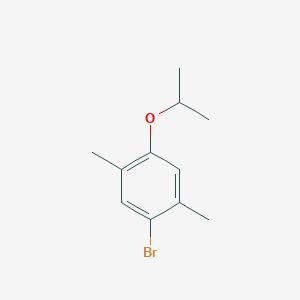
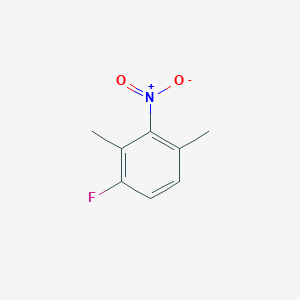
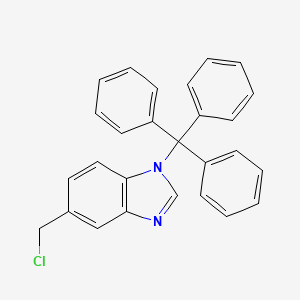
![Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987197.png)

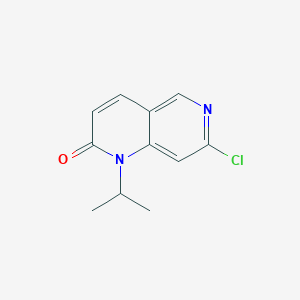
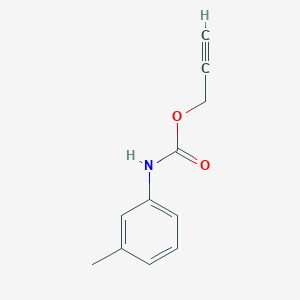
![[2-(Methyloxy)-8-quinolinyl]boronic acid](/img/structure/B13987207.png)
